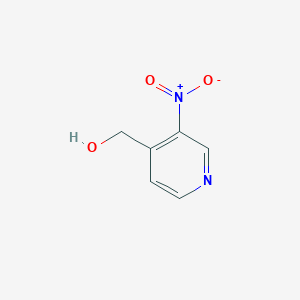

(3-Nitropyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-1-2-7-3-6(5)8(10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOBBCMGAOHAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 3 Nitropyridin 4 Yl Methanol

Precursor-Based Synthetic Strategies

Precursor-based strategies for the synthesis of (3-Nitropyridin-4-yl)methanol involve the chemical modification of appropriately substituted pyridine (B92270) derivatives. These methods offer a high degree of control over the final product's structure.

Synthesis from Substituted Pyridine Derivatives

A plausible and common strategy for the synthesis of this compound involves the nitration of a 4-substituted pyridine precursor followed by functional group manipulation. A key intermediate in this approach is 3-nitropyridine-4-carboxylic acid. This can be synthesized and subsequently reduced to the target alcohol. While a direct nitration of 4-pyridinemethanol (B147518) is challenging due to the sensitivity of the hydroxymethyl group to nitrating conditions, the synthesis can be achieved through the oxidation of a more stable precursor, followed by nitration and subsequent reduction.

Another viable precursor is 4-amino-3-nitropyridine (B158700). The synthesis of this compound can be achieved by the nitration of 4-aminopyridine (B3432731) using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures initially and then heated to drive the reaction to completion, affording the product in good yield. youtube.comlibretexts.org The amino group in 4-amino-3-nitropyridine can then be converted to a hydroxyl group via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. This would yield 3-nitro-4-hydroxypyridine, which would require a subsequent reduction of a different nature to arrive at the target methanol (B129727) derivative. A more direct route from 4-amino-3-nitropyridine would involve its conversion to a diazonium salt and subsequent reaction with a suitable source of a hydroxymethyl group, though this is a less common transformation.

Transformation of Isonicotinamide (B137802) Derivatives to (3-Nitropyridin-4-yl) Carbamates

A notable pathway to a precursor of this compound involves the transformation of isonicotinamide derivatives. Specifically, 3-nitroisonicotinamide (B1606520) can be converted to methyl N-(3-nitropyridin-4-yl) carbamate (B1207046) through a Hofmann rearrangement. quora.com This reaction is typically carried out using a reagent system such as N-bromosuccinimide (NBS) and a silver salt like silver acetate (B1210297) (AgOAc) in the presence of methanol.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Nitroisonicotinamide | NBS, AgOAc, Methanol, DMF | Methyl N-(3-nitropyridin-4-yl) carbamate | 24% | quora.com |

The resulting carbamate is a stable intermediate that can, in principle, be hydrolyzed to the corresponding amine and then converted to the alcohol, or potentially be directly converted to the alcohol under specific hydrolytic or reductive conditions. Further research has explored alternative routes to these carbamates, for instance, by nitrating the pre-formed carbamate of 4-aminopyridine. quora.com

Direct Nitration Approaches for Pyridine Rings leading to 3-Nitropyridines

Direct nitration of the pyridine ring to introduce a nitro group at the 3-position is a fundamental step in the synthesis of many 3-nitropyridine (B142982) derivatives, including precursors to this compound. Traditional nitration methods using mixed nitric and sulfuric acids are often ineffective for pyridines due to the deactivation of the ring by the protonated nitrogen atom.

A significantly more effective method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). quora.comcommonorganicchemistry.com This procedure allows for the nitration of a variety of pyridine compounds, including those with substituents at the 4-position, to yield the corresponding 3-nitropyridines in moderate to good yields. reddit.com

| Pyridine Substrate | Nitrating System | Product | Typical Yield | Reference |

| Pyridine | N₂O₅, then NaHSO₃/H₂O | 3-Nitropyridine | 77% | reddit.com |

| 4-Substituted Pyridines | N₂O₅, then NaHSO₃/H₂O | 4-Substituted-3-nitropyridine | Good | reddit.com |

Multi-Component Reactions for Substituted Nitropyridines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of substituted nitropyridines, three-component ring transformation reactions have been developed. These reactions can utilize a dinitropyridone substrate, which reacts with a ketone and a source of nitrogen, such as ammonia (B1221849) or ammonium (B1175870) acetate, to afford a variety of substituted nitropyridines. researchgate.netnih.gov

This strategy allows for the rapid construction of the substituted nitropyridine core, which could potentially be tailored to include a precursor to the hydroxymethyl group at the 4-position. The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone in the presence of ammonia can lead to the formation of nitropyridines that are otherwise difficult to access. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the direct nitration approach using dinitrogen pentoxide and sodium bisulfite, several parameters have been investigated to improve the yield of 3-nitropyridines.

Effect of Sodium Bisulfite Concentration: The concentration of sodium bisulfite has a significant impact on the reaction outcome. A study found that using three equivalents of sodium bisulfite provided a good compromise, as a higher concentration led to the formation of pyridine-3-sulfonic acid as a byproduct, while a lower concentration resulted in a significant amount of unreacted starting material. quora.com

Effect of Reaction Medium: The choice of solvent for both the initial reaction with dinitrogen pentoxide and the subsequent treatment with bisulfite is important. Dichloromethane (B109758) and nitromethane (B149229) have been used as effective solvents for the reaction of the pyridine compound with dinitrogen pentoxide. For the bisulfite step, a mixed solvent system of methanol and water (e.g., 3:1) has been shown to be beneficial. quora.com

Mechanistic Investigations of Synthetic Routes (e.g., Nitro Group Migration, Nucleophilic Additions)

The mechanism of the nitration of pyridines with dinitrogen pentoxide has been a subject of detailed investigation. It is not a direct electrophilic aromatic substitution. The reaction proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. quora.comcommonorganicchemistry.com This intermediate is then attacked by the bisulfite nucleophile at either the 2- or 4-position of the pyridine ring.

This nucleophilic addition leads to the formation of N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate intermediates. quora.com The key step in the formation of the 3-nitropyridine product is a quora.commasterorganicchemistry.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the dihydropyridine (B1217469) ring. quora.comreddit.com Following the migration, the elimination of two bisulfite ions from a tetrahydro intermediate leads to the formation of the aromatic 3-nitropyridine. quora.com

Understanding this mechanism, particularly the nucleophilic addition and the subsequent nitro group migration, is crucial for predicting the outcome of the nitration of substituted pyridines and for designing strategies to control the regioselectivity of the reaction.

Chemical Reactivity and Functional Group Transformations of 3 Nitropyridin 4 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The primary alcohol functional group in (3-Nitropyridin-4-yl)methanol can undergo typical reactions of alcohols, such as oxidation and derivatization.

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation to form either the corresponding aldehyde, 3-nitropyridine-4-carbaldehyde, or the carboxylic acid, 3-nitropyridine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger agents will typically oxidize the alcohol directly to the carboxylic acid.

| Product | Reagent(s) | Typical Conditions |

| 3-Nitropyridine-4-carbaldehyde | Manganese dioxide (MnO₂) | Stirring in a chlorinated solvent (e.g., CHCl₃ or CH₂Cl₂) at room temperature. |

| 3-Nitropyridine-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Stirring in dichloromethane (B109758) (CH₂Cl₂) at room temperature. |

| 3-Nitropyridine-4-carboxylic acid | Potassium permanganate (B83412) (KMnO₄) | Heating in an aqueous basic solution, followed by acidic workup. |

| 3-Nitropyridine-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Titration at low temperature (0 °C to room temp). |

Derivatization via Esterification or Etherification

The hydroxyl group can be readily converted into esters or ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This can be achieved through several methods, most commonly the Fischer esterification with a carboxylic acid under acidic catalysis or by reaction with a more reactive acyl chloride or acid anhydride (B1165640). chemguide.co.ukmasterorganicchemistry.com The Fischer esterification is a reversible process where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com Alternatively, the reaction with an acyl chloride is typically faster and irreversible, often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

Etherification: The formation of an ether from the hydroxymethyl group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming the ether.

| Reaction Type | Reagents | Product |

| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.), Heat | (3-Nitropyridin-4-yl)methyl ester |

| Esterification | R-COCl, Pyridine | (3-Nitropyridin-4-yl)methyl ester |

| Etherification (Williamson) | 1. NaH; 2. R-X | 4-(Alkoxymethyl)-3-nitropyridine |

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the pyridine ring and can be transformed into other nitrogen-containing functionalities.

Reduction to Amino Pyridines

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion of this compound yields (3-Aminopyridin-4-yl)methanol, a valuable synthetic intermediate. chemimpex.comsigmaaldrich.com A variety of reducing systems can accomplish this transformation, with catalytic hydrogenation being one of the most efficient methods. pageplace.degoogle.com

| Product | Reagent(s) | Typical Conditions |

| (3-Aminopyridin-4-yl)methanol | H₂, Palladium on carbon (Pd/C) | Hydrogen atmosphere, solvent such as methanol (B129727) or ethanol. frontiersin.org |

| (3-Aminopyridin-4-yl)methanol | Iron (Fe) in acidic media (e.g., HCl or Acetic Acid) | Heating in an appropriate solvent. |

| (3-Aminopyridin-4-yl)methanol | Tin(II) chloride (SnCl₂) in concentrated HCl | Typically performed at elevated temperatures. |

| (3-Aminopyridin-4-yl)methanol | Zinc (Zn) and Ammonium (B1175870) Chloride (NH₄Cl) | Often used for milder, more selective reductions. researchgate.net |

Participation in Redox Reactions

The reduction of a nitro group proceeds in a stepwise manner, involving a total six-electron transfer. Under controlled conditions, it is possible to isolate intermediates between the nitro compound and the final amine. The generally accepted pathway involves the formation of nitroso and hydroxylamine (B1172632) species.

NO₂ (Nitro) → NO (Nitroso) → NHOH (Hydroxylamine) → NH₂ (Amine)

The formation of N-arylhydroxylamines can be achieved by using specific reducing agents. For instance, the reduction of nitropyridines with zinc dust in the presence of ammonium chloride has been shown to produce the corresponding hydroxylaminopyridines. researchgate.netmdpi.com These hydroxylamine intermediates are significant as they can be involved in further reactions or rearrangements.

The redox potential of nitroaromatic compounds is a key parameter in their reactivity. The one-electron redox potential for 4-nitropyridine (B72724) at pH 7 has been determined to be -0.19 V, indicating its facility in accepting an electron to form a radical anion. acs.org This initial electron transfer is the first step in many reduction mechanisms. acs.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing group like the nitro group further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgntnu.no In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.org

In the case of 3-nitropyridines, two main SNAr pathways are notable:

Displacement of the Nitro Group: The nitro group itself can act as an effective leaving group in SNAr reactions, a transformation that is less common in benzene (B151609) chemistry but well-documented for electron-poor heteroaromatics. mdpi.comnih.gov Research on methyl 3-nitropyridine-4-carboxylate, a close structural analog of this compound, has demonstrated that the nitro group at the C-3 position can be successfully displaced by a variety of heteroatomic nucleophiles. mdpi.com This suggests that this compound would undergo similar reactions.

| Nucleophile | Reagent Example | Product (Displacing NO₂) | Reference |

| Fluoride | Cesium Fluoride (CsF) | (3-Fluoropyridin-4-yl)methanol | mdpi.com |

| Alkoxide | Sodium Methoxide (NaOMe) | (3-Methoxypyridin-4-yl)methanol | mdpi.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | [3-(Phenylthio)pyridin-4-yl]methanol | mdpi.com |

| Amine | Piperidine | [3-(Piperidin-1-yl)pyridin-4-yl]methanol | mdpi.com |

Substitution of Hydrogen (VNS): Another important reaction is the Vicarious Nucleophilic Substitution of hydrogen, where a hydrogen atom is replaced by a nucleophile. acs.org In 3-nitropyridines, this substitution typically occurs at the positions activated by the nitro group, namely the C-2 and C-4 positions (ortho and para to the pyridine nitrogen and ortho to the nitro group). researchgate.netresearchgate.netchempanda.com For this compound, VNS would be expected to occur regioselectively at the C-2 position.

Under certain conditions with specific nucleophiles, more complex reactions, including nitro-group migration, have been observed in halo-nitropyridine systems. clockss.orgresearchgate.net

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is highly deactivated towards electrophilic aromatic substitution reactions. This reduced reactivity is a consequence of the electron-withdrawing nature of both the pyridine nitrogen atom and the nitro group at the 3-position. The nitrogen atom in the pyridine ring reduces the electron density of the ring system compared to benzene, making it less susceptible to attack by electrophiles. This effect is further intensified by the presence of the strongly deactivating nitro group (-NO2), which withdraws electron density through both inductive and resonance effects.

Typical electrophilic aromatic substitution reactions, such as nitration and sulfonation, generally require harsh conditions to proceed on pyridine itself, often resulting in low yields. nih.gov The presence of a nitro group, as in this compound, further deactivates the ring, making these reactions even more challenging. Electrophilic attack on a nitropyridine, if it occurs, is directed to the positions meta to the nitro group. In the case of this compound, these would be the 2 and 6-positions. However, the combined deactivating effects of the ring nitrogen and the nitro group make electrophilic substitution at these positions energetically unfavorable.

Studies on the nitration of pyridine derivatives often show that direct nitration is difficult and can lead to low yields even under forcing conditions, such as using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For instance, the nitration of pyridine with nitric acid in trifluoroacetic anhydride can produce 3-nitropyridines, but the yields vary depending on the other substituents present. rsc.org Given the electronic properties of this compound, it is expected that the pyridine ring would be highly resistant to further electrophilic substitution.

| Reaction Type | Reagents | Expected Outcome for this compound |

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition expected due to the highly deactivated ring. |

| Halogenation | X₂/Lewis Acid | No reaction or decomposition expected. |

| Sulfonation | SO₃/H₂SO₄ | No reaction or decomposition expected. |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | No reaction; pyridine nitrogen complexes with the Lewis acid catalyst, further deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction; pyridine nitrogen complexes with the Lewis acid catalyst, further deactivating the ring. |

Cyclization and Annulation Reactions utilizing this compound Scaffolds

While the pyridine ring of this compound is unreactive towards electrophilic substitution, the functional groups attached to the ring, namely the hydroxymethyl and nitro groups, provide opportunities for cyclization and annulation reactions to build fused heterocyclic systems. The this compound scaffold can be a valuable precursor for the synthesis of bicyclic compounds with potential biological activity.

One potential application of this scaffold is in the synthesis of pyrido-fused heterocycles. For instance, derivatives of this compound could potentially undergo intramolecular cyclization to form fused ring systems. This often involves the reduction of the nitro group to an amino group, which can then react with the hydroxymethyl group or a derivative thereof.

A plausible synthetic route could involve the following steps:

Reduction of the nitro group: The nitro group of this compound can be reduced to an amino group to yield (3-Aminopyridin-4-yl)methanol. This transformation is a key step as the resulting amino group is nucleophilic and can participate in cyclization reactions.

Intramolecular Cyclization: The newly formed amino group can then react with the adjacent hydroxymethyl group under appropriate conditions to form a fused heterocyclic system. For example, an intramolecular condensation could lead to the formation of a dihydropyrido-fused system.

While direct examples of cyclization reactions starting from this compound are not extensively documented, related transformations have been reported for similar structures. For example, various fused pyridine systems have been synthesized through cyclization reactions of appropriately substituted pyridines. nih.gov These reactions often involve the formation of a new ring by leveraging the reactivity of substituents on the pyridine core.

The general strategy for utilizing the this compound scaffold in annulation reactions would likely involve a multi-step sequence where the hydroxymethyl and nitro groups are transformed into reactive intermediates that can participate in ring-forming reactions.

| Starting Material | Reaction Type | Potential Product |

| This compound | Reduction of NO₂, followed by intramolecular cyclization | Fused dihydropyrido[4,3-b]oxazine derivative |

| This compound | Conversion of -CH₂OH to -CH₂Br, followed by reduction of NO₂ and intramolecular cyclization | Fused pyrrolopyridine derivative |

Advanced Spectroscopic and Structural Elucidation of 3 Nitropyridin 4 Yl Methanol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, for (3-Nitropyridin-4-yl)methanol are not specified in the available resources.

For a molecule with the structure of this compound, one would expect to observe specific signals in an NMR analysis. The ¹H NMR spectrum would theoretically display distinct peaks corresponding to the three aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group (-CH₂OH). The chemical shifts of the ring protons would be influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent. The protons of the -CH₂ group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum would be expected to show six distinct signals for the six carbon atoms in the molecule, unless symmetry results in equivalence. The carbon atom attached to the nitro group and the carbon bearing the hydroxymethyl group would have characteristic chemical shifts.

Purity assessment by quantitative NMR (qNMR) would involve integrating the signals of this compound against a certified internal standard of known concentration. The purity of the compound can then be accurately determined by comparing the integral ratios.

Table 4.1.1: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive as experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.5-9.0 | C2: ~150-155 |

| H5 | ~7.5-8.0 | C3: ~145-150 |

| H6 | ~8.8-9.2 | C4: ~140-145 |

| -CH₂- | ~4.5-5.0 | C5: ~120-125 |

| -OH | Variable | C6: ~155-160 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The molecular formula of this compound is C₆H₆N₂O₃, which corresponds to a molecular weight of approximately 154.12 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

While specific fragmentation data for this compound is not available, a predictable fragmentation pattern would involve the loss of key functional groups. Common fragmentation pathways could include:

Loss of the hydroxyl group (-OH, 17 Da).

Loss of the entire hydroxymethyl group (-CH₂OH, 31 Da).

Loss of the nitro group (-NO₂, 46 Da).

Fragmentation of the pyridine ring structure.

Table 4.2.1: Predicted Mass Spectrometry Fragments for this compound (Note: This table is predictive as experimental data is not available.)

| m/z Value | Possible Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 137 | [M-OH]⁺ |

| 123 | [M-CH₂OH]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published X-ray crystallography studies for this compound in the available search results. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.

A crystallographic study would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice. It would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the conformation of the hydroxymethyl group relative to the pyridine ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, which govern the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound have not been found in the search results.

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the following characteristic vibrational modes would be expected:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-O stretches (Nitro group): Two strong absorption bands are characteristic of the NO₂ group, an asymmetric stretch usually around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C-O stretch: A band in the 1000-1260 cm⁻¹ region.

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring.

C-H stretches (Aromatic): Signals typically appear above 3000 cm⁻¹.

C-H stretches (Aliphatic): Signals for the -CH₂- group would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the pyridine ring.

Table 4.4.1: Predicted Vibrational Frequencies for this compound (Note: This table is predictive as experimental data is not available.)

| Functional Group | Predicted IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -OH | 3200-3600 | O-H stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aliphatic C-H | 2850-2960 | C-H stretch |

| C=C, C=N | 1400-1650 | Ring stretching |

| -NO₂ | 1500-1560 | Asymmetric N-O stretch |

| -NO₂ | 1335-1380 | Symmetric N-O stretch |

Theoretical and Computational Investigations on 3 Nitropyridin 4 Yl Methanol

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is widely employed in chemistry and materials science to calculate various molecular properties. For a molecule like (3-Nitropyridin-4-yl)methanol, DFT studies would provide fundamental insights into its geometry, electronic properties, and stability. These calculations solve the Schrödinger equation for the molecule, approximating the complex many-electron problem by focusing on the electron density. nih.gov

A computational investigation into the molecular geometry of this compound would begin with geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key structural parameters.

The primary focus would be on the bond lengths, bond angles, and dihedral angles. Key parameters for this compound would include the C-N, C-C, and C-O bond lengths within the pyridine (B92270) ring and the methanol (B129727) substituent, as well as the angles defining the orientation of the nitro (-NO₂) and methanol (-CH₂OH) groups relative to the ring.

Conformational analysis would be crucial, particularly concerning the rotation around the C4-C(methanol) bond and the C-O bond of the methanol group. The presence of the nitro group at the adjacent C3 position could introduce steric hindrance or intramolecular interactions (such as hydrogen bonding between the methanol's hydroxyl group and an oxygen of the nitro group) that influence the preferred conformation. A potential energy surface scan, rotating the key dihedral angles, would identify the global and local energy minima, representing the most stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table illustrates the type of data a DFT geometry optimization would provide. Specific values are not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C4 | C(methanol) | - | - | Value in Å |

| Bond Length | C(methanol) | O(hydroxyl) | - | - | Value in Å |

| Bond Length | C3 | N(nitro) | - | - | Value in Å |

| Bond Angle | C3 | C4 | C(methanol) | - | Value in degrees |

| Dihedral Angle | N(ring) | C4 | C(methanol) | O(hydroxyl) | Value in degrees |

| Dihedral Angle | C4 | C3 | N(nitro) | O(nitro) | Value in degrees |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pressbooks.pub

A DFT calculation for this compound would determine the energies of these orbitals (E_HOMO and E_LUMO). The distribution of the HOMO and LUMO electron densities across the molecule would also be visualized. For this molecule, it is expected that the electron-withdrawing nitro group and the pyridine ring would significantly influence the LUMO, likely localizing it on the nitropyridine system. The HOMO might be distributed across the pyridine ring and potentially involve the oxygen of the methanol group.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table shows the kind of electronic properties that would be calculated. Specific values are not available.

| Property | Predicted Value (eV) |

| E_HOMO | Value in eV |

| E_LUMO | Value in eV |

| HOMO-LUMO Gap (ΔE) | Value in eV |

DFT calculations can be used to predict various thermochemical properties essential for understanding the stability and energy of a molecule. These calculations typically follow a frequency analysis after geometry optimization. The standard enthalpy of formation (Δ_fH°), standard Gibbs free energy of formation (Δ_fG°), and entropy (S°) are key values that would be determined.

The heat of formation, a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states, is a crucial indicator of its intrinsic stability. For a high-energy compound containing a nitro group, this value is of particular interest. The calculations would involve using appropriate theoretical protocols, such as atomization or isodesmic reactions, to derive an accurate heat of formation from the computed total electronic energy.

Table 3: Predicted Thermochemical Properties of this compound at 298.15 K This table illustrates the thermochemical data that would be generated. Specific values are not available.

| Property | Predicted Value | Units |

| Heat of Formation (Δ_fH°) | Numerical Value | kJ/mol |

| Entropy (S°) | Numerical Value | J/mol·K |

| Gibbs Free Energy of Formation (Δ_fG°) | Numerical Value | kJ/mol |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a vital tool for exploring the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. mdpi.com For this compound, computational methods could elucidate mechanisms for reactions such as oxidation of the methanol group, reduction of the nitro group, or nucleophilic substitution on the pyridine ring.

To study a specific reaction, researchers would model the reactants, potential intermediates, and products. Transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) would then be employed to locate the highest energy point along the lowest energy reaction path—the transition state. A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate.

The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. By mapping out the entire potential energy surface, a complete reaction profile can be constructed, offering a deep understanding of the reaction's step-by-step mechanism. nih.gov

Aromaticity and Stability Assessments of the Nitropyridine System

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. ineosopen.org For this compound, the aromaticity of the pyridine ring is influenced by the strongly electron-withdrawing nitro group and the electron-donating (by hyperconjugation) or weakly withdrawing (by induction) methanol group.

Computational methods provide quantitative measures of aromaticity. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). github.io This involves calculating the magnetic shielding at the center of the ring (or at points above the ring). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic current and anti-aromaticity. Values close to zero imply a non-aromatic character. NICS calculations could quantify the degree to which the substituents alter the aromatic character of the pyridine ring in this compound compared to unsubstituted pyridine.

Intermolecular Interactions and Binding Mechanisms

Understanding the non-covalent intermolecular interactions of this compound is crucial for predicting its physical properties (like boiling point and solubility) and how it might interact with other molecules, such as biological targets or solvent molecules. The molecule possesses several functional groups capable of forming intermolecular interactions: the hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor; the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor; and the oxygen atoms of the nitro group can also accept hydrogen bonds. ijcce.ac.ir

Computational studies, often using DFT with dispersion corrections (e.g., DFT-D3), can model these interactions. By calculating the binding energy of a dimer of this compound in various orientations, the strength and geometry of the most favorable interactions (e.g., hydrogen bonds) can be determined. Furthermore, modeling the interaction of the molecule with solvent molecules (e.g., water) can provide insights into its solvation and solubility. If the molecule were being studied as a ligand for a protein, molecular docking simulations followed by DFT calculations on the binding pocket could elucidate the specific binding mechanism and quantify the interaction energies. ulpgc.es

Role of 3 Nitropyridin 4 Yl Methanol As a Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Scaffold Construction

The structural framework of (3-Nitropyridin-4-yl)methanol makes it an ideal starting material for the synthesis of fused heterocyclic systems, which are core components of many pharmaceutical agents. A primary application is in the construction of pyrazolopyridine scaffolds, particularly pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines. These bicyclic heterocycles are recognized for their wide range of biological activities.

The synthetic utility of this compound in this context often begins with the conversion of the hydroxymethyl group into a more reactive leaving group, typically a halide. For instance, treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride can transform the methanol (B129727) into 4-chloromethyl-3-nitropyridine. This intermediate is then primed for subsequent cyclization reactions.

A common strategy involves the reaction of a 4-chloro-3-nitropyridine derivative with a hydrazine to construct the pyrazole ring fused to the pyridine (B92270) core. The nitro group at the 3-position plays a critical role in activating the 4-position for nucleophilic aromatic substitution (SNAr) by the hydrazine derivative. Following the substitution, an intramolecular cyclization, often under basic conditions, leads to the formation of the fused pyrazolopyridine ring system.

For example, the synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence involving SNAr and a modified Japp–Klingemann reaction researchgate.netnih.gov. Similarly, methods for creating pyrazolo[3,4-b]pyridines often start from aminopyrazoles reacting with precursors derived from activated pyridines mdpi.com. While these examples may not start directly from this compound, they highlight the importance of the 3-nitro-4-substituted pyridine core, for which our subject compound is a key precursor. The synthesis of regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can also be achieved through the cyclization of pyridine N-oxide tosylhydrazones, a strategy that underscores the versatility of the pyridine framework in forming fused heterocyclic systems nih.gov.

| Precursor Scaffold | Target Heterocycle | Key Reaction Type | Reference |

| 4-Chloro-3-nitropyridine | Pyrazolo[4,3-b]pyridine | Nucleophilic Aromatic Substitution, Cyclization | researchgate.netnih.gov |

| 3-Acylpyridine N-oxide | Pyrazolo[3,4-b]pyridine & Pyrazolo[4,3-c]pyridine | Intramolecular Cyclization | nih.gov |

| 5-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridine | Condensation, Cyclization | mdpi.com |

Utility in the Synthesis of Functionally Diverse Organic Molecules

The this compound scaffold is instrumental in the synthesis of a wide array of organic molecules that are not necessarily fused ring systems but are functionally diverse and often biologically active. A significant area of application is in the development of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy ed.ac.uk.

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase's ATP-binding pocket. The 3-nitro-4-substituted pyridine framework, derivable from this compound, serves as a key intermediate in the synthesis of these complex molecules. For instance, patent literature describes the use of 4-chloro-3-nitropyridine in the synthesis of bicyclic heteroaromatic carboxamide compounds that act as Pim kinase inhibitors google.com. The synthesis involves the nucleophilic substitution of the chlorine atom by an appropriate amine-containing fragment.

The general synthetic pathway often involves:

Modification of the hydroxymethyl group : Conversion to a halide or an aldehyde to facilitate subsequent reactions.

Nucleophilic Aromatic Substitution : The nitro group activates the C4 position, allowing the displacement of a leaving group (like chloro) by various nucleophiles (e.g., amines, thiols, alcohols). This step is crucial for introducing key pharmacophoric elements.

Reduction of the nitro group : The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides. This transformation is pivotal in the synthesis of compounds like Imatinib and Nilotinib, which are tyrosine kinase inhibitors google.com.

The versatility of this building block allows for the systematic variation of substituents around the pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The ability to introduce diverse functional groups at both the 4-position and through derivatization of the reduced nitro group makes this compound a highly valuable starting material for creating libraries of potential drug candidates.

| Target Molecule Class | Key Intermediate | Key Synthetic Transformation |

| Kinase Inhibitors | 4-Chloro-3-nitropyridine | Nucleophilic Aromatic Substitution |

| Bicyclic Heteroaromatics | 4-Amino-3-nitropyridine (B158700) derivatives | Reduction of nitro group, followed by cyclization |

| Substituted Pyridines | (3-Nitropyridin-4-yl)carbaldehyde | Oxidation of alcohol, followed by condensation reactions |

Strategies for Derivatization Towards Advanced Intermediates

The synthetic potential of this compound is fully realized through various derivatization strategies that convert it into more advanced and reactive intermediates. These strategies target the hydroxymethyl group, the nitro group, and the pyridine ring itself.

Derivatization of the Hydroxymethyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (3-nitropyridin-4-yl)carbaldehyde. This aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes, allowing for significant extension of the carbon skeleton.

Conversion to Halides: The hydroxymethyl group can be converted into a halomethyl group (e.g., -CH₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) prepchem.comwipo.int. This creates an excellent electrophilic site for substitution reactions with a wide range of nucleophiles, including amines, thiols, and cyanides, to introduce diverse functionalities.

Etherification: Williamson ether synthesis can be employed to convert the alcohol into an ether organic-chemistry.orgmasterorganicchemistry.com. By reacting the corresponding alkoxide with an alkyl halide, various alkoxy ethers can be prepared, which is a common modification in medicinal chemistry to alter properties like solubility and metabolic stability.

Esterification: Standard esterification procedures can be used to form esters from the alcohol, providing another avenue for functional group manipulation or the introduction of protecting groups.

Transformation of the Nitro Group:

Reduction: The most common and significant derivatization of the nitro group is its reduction to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron in acetic acid. The resulting 4-aminomethyl-3-aminopyridine is a highly valuable intermediate, as the amino group can be acylated, alkylated, diazotized, or used as a nucleophile in the construction of new heterocyclic rings.

Reactions involving the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the nitro group strongly activates the pyridine ring, particularly at the ortho and para positions, for SNAr. After converting the hydroxymethyl group to a suitable leaving group at the 4-position (e.g., chloro), this position becomes highly susceptible to attack by nucleophiles. This reaction is a cornerstone of building complexity from the this compound scaffold.

These derivatization strategies transform the simple starting material into a plethora of advanced intermediates, showcasing its role as a powerful and flexible tool in the synthesis of complex organic molecules.

| Functional Group | Derivatization Strategy | Reagents/Conditions | Resulting Intermediate |

| Hydroxymethyl (-CH₂OH) | Oxidation | PCC, DMP, or Swern oxidation | Aldehyde (-CHO) |

| Hydroxymethyl (-CH₂OH) | Chlorination | SOCl₂, POCl₃ | Chloromethyl (-CH₂Cl) |

| Hydroxymethyl (-CH₂OH) | Etherification | NaH, Alkyl halide | Alkoxy ether (-CH₂OR) |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; Fe/AcOH | Amino (-NH₂) |

Future Perspectives in 3 Nitropyridin 4 Yl Methanol Research

Emerging Synthetic Methodologies

The synthesis of functionalized nitropyridines, including (3-Nitropyridin-4-yl)methanol, is moving towards more efficient, atom-economical, and environmentally benign methods. Traditional methods for the synthesis of nitropyridines often require harsh conditions and can result in mixtures of isomers. kochi-tech.ac.jp Emerging methodologies are addressing these challenges through novel reaction pathways.

Three-Component Ring Transformations (TCRT):

A promising approach for the synthesis of nitropyridine scaffolds is the three-component ring transformation (TCRT). mdpi.comnih.gov This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to construct the nitropyridine ring in a single step. kochi-tech.ac.jpmdpi.comnih.gov This strategy offers a convergent and efficient route to highly substituted nitropyridines that are not easily accessible through traditional methods. mdpi.comnih.gov

| Starting Materials | Reagents | Product Type | Potential Advantage for this compound Synthesis |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridine | Direct introduction of substituents on the pyridine (B92270) ring. |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonium Acetate | Arylated Nitropyridine | Versatile method for creating diverse derivatives. kochi-tech.ac.jp |

Visible-Light-Driven Methodologies:

Photoredox catalysis using visible light is an emerging green chemistry approach that could be applied to the synthesis and functionalization of this compound. rsc.orgresearchgate.net These methods often proceed under mild reaction conditions and exhibit high functional group tolerance. mdpi.comacs.org Visible-light-induced reactions could be employed for C-H functionalization of the pyridine ring, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. mdpi.comacs.org

Vicarious Nucleophilic Substitution (VNS):

Recent advancements in the vicarious nucleophilic substitution (VNS) of hydrogen in nitropyridines offer a powerful tool for C-C bond formation. acs.org This methodology allows for the direct introduction of alkyl and functionalized alkyl groups into the pyridine ring, activated by the nitro group. acs.org This could be a valuable strategy for modifying the core structure of this compound to create a library of new derivatives.

Advanced Spectroscopic Probes for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are becoming increasingly important. mt.com

In-Situ FTIR and Raman Spectroscopy:

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.comnih.govsemanticscholar.org These techniques can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical transformation. mt.comnih.gov By tracking the vibrational modes of the molecules involved, researchers can gain insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and purity. nih.govsemanticscholar.orgrsc.org

| Spectroscopic Technique | Information Gained | Potential Application in this compound Research |

| In-Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for the synthesis of this compound. |

| In-Situ Raman | Complementary vibrational information, particularly for symmetric bonds and aqueous systems. rsc.org | Monitoring reactions in aqueous media or those involving symmetric functional groups. |

The implementation of these in-situ analytical methods can significantly accelerate process development and scale-up by providing immediate feedback on the reaction's progress. mt.com

Novel Computational Approaches

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netacs.orgiiste.org This information is valuable for understanding the molecule's reactivity and spectroscopic characteristics. nih.govnih.gov Furthermore, DFT can be used to model reaction mechanisms, helping to elucidate the pathways of synthetic transformations. researchgate.net

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound and its derivatives, molecular docking can be used to predict their binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.govmdpi.comnih.gov This in-silico screening can help identify potential bioactive molecules and guide the design of new drug candidates. mdpi.com

| Computational Method | Predicted Properties | Relevance to this compound Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational spectra, reaction energies. researchgate.netnih.gov | Understanding reactivity, predicting spectroscopic data, and elucidating reaction mechanisms. researchgate.net |

| Molecular Docking | Binding affinity, binding mode, protein-ligand interactions. mdpi.com | Identifying potential biological targets and guiding the design of new bioactive derivatives. |

Exploration of New Chemical Transformations and Applications

The functional groups present in this compound—the nitro group, the pyridine ring, and the hydroxymethyl group—offer multiple sites for further chemical transformations, paving the way for the synthesis of novel compounds with diverse applications.

Functionalization of the Pyridine Ring:

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions. ntnu.no This allows for the introduction of a wide range of substituents at positions ortho and para to the nitro group. ntnu.noresearchgate.net Future research will likely explore new nucleophiles and reaction conditions to expand the library of accessible derivatives.

Transformations of the Nitro Group:

The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further modified. mdpi.com This opens up avenues for the synthesis of aminopyridine derivatives, which are common scaffolds in medicinal chemistry. mdpi.comresearchgate.net The reduction of the nitro group can also lead to other nitrogen-containing functionalities like hydroxylamines. mdpi.com

Bioactive Molecule Synthesis:

Nitropyridines are valuable precursors for the synthesis of a wide range of biologically active molecules, including inhibitors of kinases and other enzymes. mdpi.comresearchgate.net this compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases. mdpi.comresearchgate.net The exploration of its use in the synthesis of novel heterocyclic systems is an active area of research.

Q & A

Q. How can researchers optimize the synthesis of (3-Nitropyridin-4-yl)methanol for high yield and purity?

- Methodological Answer : The synthesis typically involves nitration of pyridine derivatives. For example, nitration of 4-hydroxymethylpyridine using nitric acid and sodium nitrite in dichloromethane at controlled temperatures (323 K) can yield nitro-substituted products . Catalytic hydrogenation (e.g., Lindlar catalyst or palladium nanoparticles) may further refine intermediates . Recrystallization from ethanol or methanol is recommended for purification, with monitoring via TLC or HPLC to ensure purity >95% .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) confirm the nitro group’s position and methanol moiety. Aromatic protons appear as distinct doublets (δ 8.2–8.5 ppm), while the hydroxyl proton may show broad singlet (δ 4.5–5.0 ppm) .

- IR : Strong absorption bands at ~1520 cm (NO₂ asymmetric stretch) and ~1350 cm (symmetric stretch) confirm nitration. O–H stretches appear at ~3300 cm .

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 169) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at 0–6°C to prevent decomposition, as nitro compounds are sensitive to heat .

- Light : Protect from UV exposure using amber glass vials to avoid nitro group degradation.

- Moisture : Use desiccants in storage containers to prevent hydrolysis of the methanol group.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the nitro group's behavior in this compound under different catalytic conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine. Kinetic studies show solvent-dependent selectivity; polar aprotic solvents (e.g., THF) favor amine formation, while acidic conditions stabilize intermediates .

- Electrophilic Substitution : Nitro groups direct further substitutions (e.g., halogenation) at the ortho/para positions. DFT calculations predict activation barriers for such reactions .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO) and predict sites for nucleophilic/electrophilic attacks .

- MD Simulations : Model solvent interactions (e.g., ethanol vs. DMF) to assess solubility and reaction kinetics .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR and IR data with structurally similar compounds (e.g., Ethyl 2-(3-nitropyridin-4-yl)acetate) to identify systematic errors .

- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton assignments in crowded spectral regions .

- Statistical Validation : Apply principal component analysis (PCA) to datasets from multiple labs to isolate outliers .

Q. What role does this compound play in the synthesis of bioactive molecules for drug discovery?

- Methodological Answer :

- Pharmacophore Design : The nitro group enhances electron-deficient character, enabling π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Intermediate Synthesis : Couple with fluorinated pyridines (e.g., 6-Fluoro-2-(trifluoromethyl)pyridine) via Suzuki-Miyaura reactions to generate libraries for antimicrobial screening .

Q. Which advanced analytical techniques are critical for detecting trace impurities in this compound samples?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns (ACN/water gradient) with MRM detection to quantify impurities at <0.1% levels .

- XRD : Single-crystal diffraction resolves structural ambiguities (e.g., nitro group orientation) and confirms polymorphism .

- DSC/TGA : Monitor thermal decomposition profiles to identify unstable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.